

An In-depth Technical Guide to 2,6-Dimethoxypyridine (CAS 6231-18-1)

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Compound of Interest

Compound Name: 2,6-Dimethoxypyridine

Cat. No.: B1293597

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **2,6-Dimethoxypyridine**, CAS number 6231-18-1, is a versatile heterocyclic compound widely utilized as a key intermediate and building block in organic synthesis. Its unique electronic properties, stemming from the electron-donating methoxy groups on the pyridine scaffold, make it a valuable reagent in the pharmaceutical and agrochemical industries. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on its role in drug development. Detailed experimental protocols and safety information are also presented to serve as a practical guide for laboratory professionals.

Physicochemical and Spectroscopic Properties

2,6-Dimethoxypyridine is typically a clear, colorless to light yellow liquid under standard conditions.^{[1][2][3]} It is soluble in common organic solvents but has limited solubility in water.^[2]^[4] The presence of two electron-donating methoxy groups at the C2 and C6 positions increases the electron density of the pyridine ring, significantly influencing its reactivity.^{[4][5]}

Table 1: Physicochemical Properties of **2,6-Dimethoxypyridine**

Property	Value	Reference(s)
CAS Number	6231-18-1	[1][2][6]
Molecular Formula	C ₇ H ₉ NO ₂	[2][4][6]
Molecular Weight	139.15 g/mol	[6][7][8]
Appearance	Clear colorless to light yellow liquid	[1][2][3]
Boiling Point	178-180 °C (lit.)	[1][6][7]
Density	1.053 g/mL at 25 °C (lit.)	[1][6][7]
Refractive Index	n ₂₀ /D 1.503 (lit.)	[1][7]
Flash Point	62 °C (143.6 °F) - closed cup	[7]
Solubility	Soluble in organic solvents, sparingly soluble in water	[2][4]
pKa (Predicted)	1.57 ± 0.10	[2]

| LogP | 1.80 |[6] |

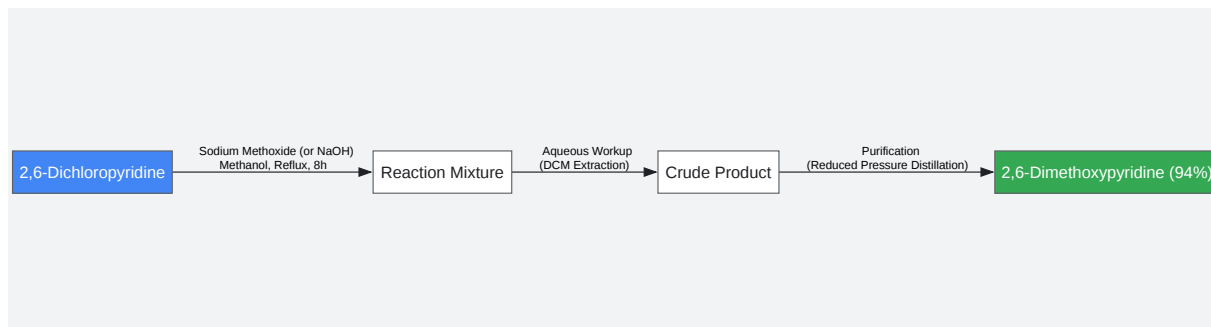
Table 2: Spectroscopic Data Summary for **2,6-Dimethoxypyridine**

Technique	Data	Reference(s)
¹ H NMR	Spectral data available, confirming structure.	[9]
¹³ C NMR	Spectral data available.	[9]
IR	Key absorptions confirm functional groups.	[9][10]

| Mass Spec (MS)| Fragmentation patterns confirm molecular weight. |[9] |

Synthesis and Experimental Protocols

The most common and high-yielding synthesis of **2,6-dimethoxypyridine** involves the nucleophilic aromatic substitution of 2,6-dichloropyridine.[5]



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Caption: General workflow for the synthesis of **2,6-dimethoxypyridine**.

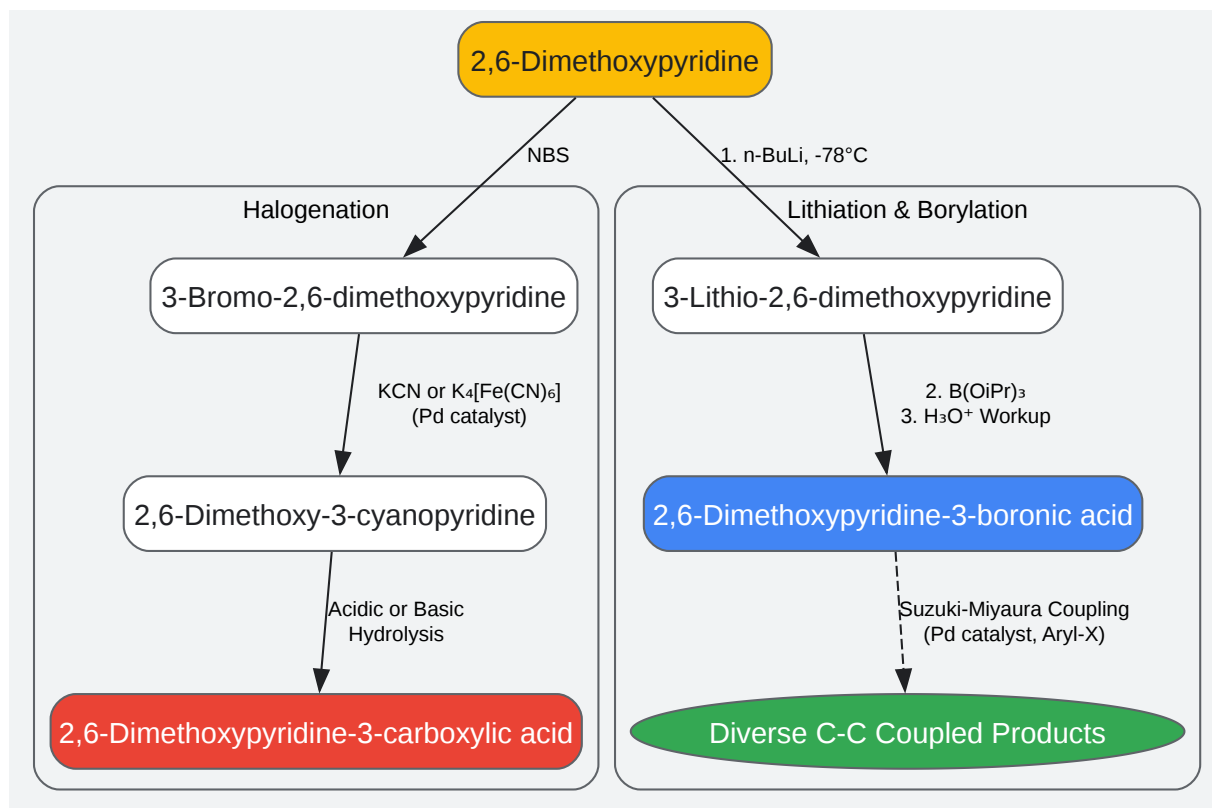
Experimental Protocol: Synthesis of **2,6-Dimethoxypyridine**[1][3]

- Materials:
 - 2,6-Dichloropyridine (29.6 g, 0.2 mol)
 - Sodium hydroxide (16 g, 0.4 mol) or Sodium Methoxide
 - Methanol (200 mL)
 - Dichloromethane (DCM)
 - Anhydrous sodium sulfate
 - 500 mL three-necked flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, separatory funnel, distillation apparatus.
- Procedure:
 - To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine (29.6 g), sodium hydroxide (16 g), and methanol (200 mL).

- Heat the mixture to reflux with stirring and maintain for 8 hours.
- After the reaction is complete, stop heating and allow the mixture to cool to room temperature.
- Remove the majority of the methanol solvent using a rotary evaporator under reduced pressure.
- Dilute the remaining residue with 100 mL of water.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (100 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.
- Purify the crude liquid by distillation under reduced pressure to obtain pure **2,6-dimethoxypyridine** as a colorless, transparent liquid. The typical reported yield is 94%.^[1]
^[3]

Chemical Reactivity and Functionalization

The electron-rich nature of the **2,6-dimethoxypyridine** ring dictates its reactivity, making it a versatile scaffold for further functionalization, primarily through electrophilic substitution at the 3- and 5-positions.^[5]



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Caption: Key functionalization pathways of **2,6-dimethoxypyridine**.

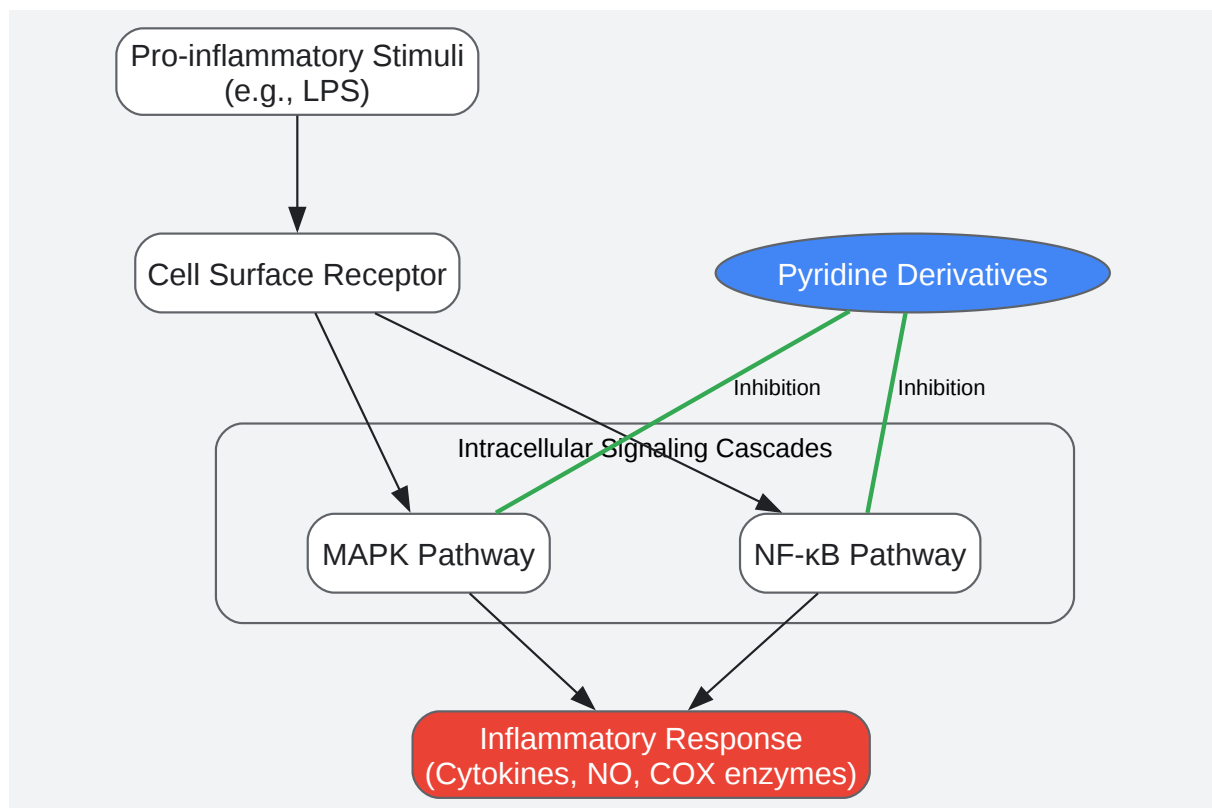
- Electrophilic Halogenation: The ring can be regioselectively brominated at the 3-position using N-bromosuccinimide (NBS).^[5] This halogenated intermediate is a key precursor for further reactions, such as cyanation.^[5]
- Lithiation and Borylation: Directed ortho-metalation can be achieved using a strong base like n-butyllithium to deprotonate the 3-position. Quenching the resulting lithiated species with a boron electrophile, such as triisopropyl borate, yields **2,6-dimethoxypyridine-3-boronic acid**.^[5] This boronic acid is a crucial component in Suzuki-Miyaura cross-coupling reactions for forming new carbon-carbon bonds.^[5]
- Nucleophilic Substitution: While the ring itself is electron-rich, the methoxy groups at the activated C2 and C6 positions can be susceptible to displacement by strong nucleophiles

under certain conditions.[5]

Applications in Research and Drug Development

2,6-Dimethoxypyridine is a valuable building block for a wide range of more complex molecules.[5]

- **Pharmaceutical Intermediate:** It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including enzyme inhibitors, antibacterial drugs, and anesthetics.[1][2] A notable industrial application is its use in the synthesis of Pantoprazole sodium, a proton pump inhibitor used to treat gastroesophageal reflux disease.[5]
- **Ligand Chemistry:** The pyridine nitrogen contains a lone pair of electrons, allowing the molecule and its derivatives to act as ligands in metal-catalyzed reactions, which is a property widely exploited in catalysis.[2][5]
- **Scaffold for Drug Discovery:** The **2,6-dimethoxypyridine** core is present in various molecules explored in drug discovery. For example, derivatives have been investigated for their potential to modulate key inflammatory signaling pathways.[5] Some pyridine-based compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes and the NF- κ B and MAPK signaling pathways, which are critical in inflammation.[5]



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Caption: Potential modulation of inflammatory pathways by pyridine derivatives.

Safety and Handling

2,6-Dimethoxypyridine is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[\[11\]](#)[\[12\]](#)

Table 3: Safety and Hazard Information

Category	Information	Reference(s)
Signal Word	Danger	[7]
GHS Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H330: Fatal if inhaled.H335: May cause respiratory irritation.	[7] [13]
GHS Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor.	[7] [11] [13]
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly closed and away from heat, sparks, and open flames.	[2] [11]

| Disposal | Dispose of contents/container to an approved waste disposal plant. [\[11\]](#) |

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[11\]](#)[\[12\]](#)
- Skin Contact: Wash off with soap and plenty of water.[\[11\]](#)

- Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

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